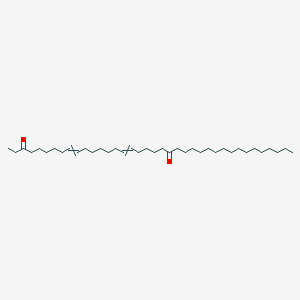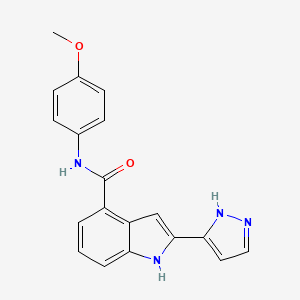![molecular formula C8H10Br2O B14207253 3,4-Dibromo-1-ethenyl-7-oxabicyclo[4.1.0]heptane CAS No. 832110-92-6](/img/structure/B14207253.png)
3,4-Dibromo-1-ethenyl-7-oxabicyclo[4.1.0]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dibromo-1-ethenyl-7-oxabicyclo[410]heptane is a chemical compound with the molecular formula C8H10OBr2 It is a member of the oxabicycloheptane family, characterized by a bicyclic structure containing an oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-1-ethenyl-7-oxabicyclo[4.1.0]heptane typically involves the bromination of 1-ethenyl-7-oxabicyclo[4.1.0]heptane. The reaction is carried out under controlled conditions using bromine as the brominating agent. The process requires careful handling of reagents and maintenance of specific temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions in specialized reactors. The process is optimized for efficiency and yield, with considerations for safety and environmental impact. Advanced techniques such as continuous flow reactors and automated control systems may be employed to enhance production efficiency.
化学反应分析
Types of Reactions
3,4-Dibromo-1-ethenyl-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dibromo groups to other functional groups.
Substitution: The bromine atoms can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce dehalogenated compounds. Substitution reactions result in the formation of new compounds with different functional groups replacing the bromine atoms.
科学研究应用
3,4-Dibromo-1-ethenyl-7-oxabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and biochemical pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 3,4-Dibromo-1-ethenyl-7-oxabicyclo[4.1.0]heptane involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure and bromine atoms play a crucial role in its reactivity and binding affinity. The pathways involved in its action include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by interacting with receptor binding sites.
相似化合物的比较
Similar Compounds
3,4-Dibromo-1-methyl-7-oxabicyclo[4.1.0]heptane: Similar in structure but with a methyl group instead of an ethenyl group.
3,4-Dibromo-7-oxabicyclo[4.1.0]heptane: Lacks the ethenyl group, making it less reactive in certain reactions.
Uniqueness
3,4-Dibromo-1-ethenyl-7-oxabicyclo[4.1.0]heptane is unique due to its ethenyl group, which enhances its reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
832110-92-6 |
|---|---|
分子式 |
C8H10Br2O |
分子量 |
281.97 g/mol |
IUPAC 名称 |
3,4-dibromo-1-ethenyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C8H10Br2O/c1-2-8-4-6(10)5(9)3-7(8)11-8/h2,5-7H,1,3-4H2 |
InChI 键 |
QIBBVSLIIWVWKA-UHFFFAOYSA-N |
规范 SMILES |
C=CC12CC(C(CC1O2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-(2-Hydroxyethoxy)-5-oxopentyl]phosphonic acid](/img/structure/B14207178.png)
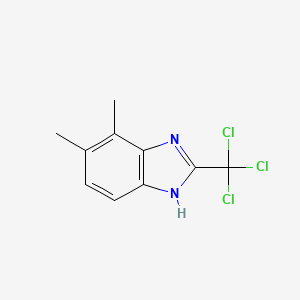
![(3S)-N-[(3,5-dichlorophenyl)methyl]-N-propylpyrrolidin-3-amine](/img/structure/B14207183.png)
![N-[Bis(4-fluorophenyl)methyl]-2-(1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B14207188.png)
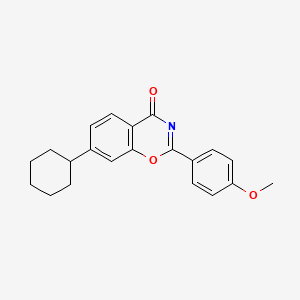
![[(Hexadecanoylcarbamothioyl)sulfanyl]acetic acid](/img/structure/B14207200.png)

![3-Quinolineethanol, alpha-[2-(dimethylamino)ethyl]-2,6-dimethoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14207213.png)
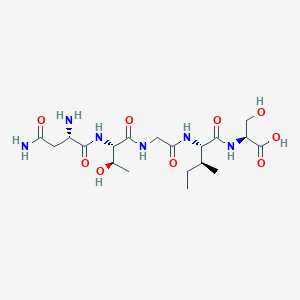
![3-[2-Chloro-4-(4-fluoroanilino)benzoyl]-4-methoxybenzoic acid](/img/structure/B14207221.png)

![5-[4-(Trifluoromethyl)phenyl]pent-4-EN-1-OL](/img/structure/B14207233.png)
